Product packaging for Diberal, (-)-(Cat. No.:CAS No. 24016-64-6)

Diberal, (-)-

Cat. No.: B12777551
CAS No.: 24016-64-6
M. Wt: 240.30 g/mol
InChI Key: KXHLANWWTKSOMW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diberal, also known as 5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid (DMBB), is an atypical barbiturate of significant interest in pharmacological research . Unlike most barbiturates that typically enhance GABA function, the biological activity of Diberal is highly enantiomer-specific . The (-)-isomer is a potent anticonvulsant, while the (+)-isomer exhibits convulsant properties . This unique characteristic makes Diberal, (-)- a critical tool for studying the structure-activity relationships and binding mechanisms of barbiturates at GABA-A receptors. Research indicates that the (-)-enantiomer possesses slightly more potent depressant properties than the reference compound pentobarbital . Studies have demonstrated that administration of the (-)-isomer can effectively reverse the convulsant actions induced by the (+)-isomer, providing a valuable in vivo model for investigating seizure mechanisms and anticonvulsant therapies . The distinct pharmacological profile between enantiomers is theorized to result from differences in hydrogen bond formation at their binding sites on the α1β3γ2L GABA-A receptor . This compound is offered for research applications only, including neuropharmacology studies, receptor binding assays, and the investigation of central nervous system (CNS) modulation. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2O3 B12777551 Diberal, (-)- CAS No. 24016-64-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24016-64-6

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

5-ethyl-5-[(2S)-4-methylpentan-2-yl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H20N2O3/c1-5-12(8(4)6-7(2)3)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17)/t8-/m0/s1

InChI Key

KXHLANWWTKSOMW-QMMMGPOBSA-N

Isomeric SMILES

CCC1(C(=O)NC(=O)NC1=O)[C@@H](C)CC(C)C

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)C

Origin of Product

United States

Enantioselective Synthesis and Stereochemical Characterization of Diberal

Methodologies for Chiral Synthesis of Barbiturates

The synthesis of enantiomerically pure barbiturates like (-)-Diberal can be approached through two primary strategies: asymmetric synthesis, which creates the desired stereocenter in a controlled manner, or chiral resolution, which separates a racemic mixture of the enantiomers.

Stereoselective Synthetic Pathways for (-)-Diberal

While a direct asymmetric synthesis of (-)-Diberal has not been extensively reported in publicly available literature, the synthesis of its enantiomers has been achieved through classical resolution. A common route to racemic Diberal involves the condensation of a disubstituted malonic ester with urea (B33335). libretexts.org Specifically, diethyl ethyl-(1,3-dimethylbutyl)malonate is reacted with urea in the presence of a base such as sodium ethoxide. This reaction, a standard method for creating the barbiturate (B1230296) ring system, produces a racemic mixture of (+)- and (-)-Diberal. pharmacy180.com

To obtain the desired (-)-enantiomer, a chiral resolving agent is employed. A successful reported method utilizes the formation of diastereomeric salts with a chiral amine. For the resolution of racemic Diberal, (-)-quinine is used as the resolving agent. The racemic barbituric acid is treated with (-)-quinine in a suitable solvent, leading to the formation of two diastereomeric salts: [(-)-Diberal-(-)-quinine] and [(+)-Diberal-(-)-quinine]. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed by acidification to yield the enantiomerically pure (-)-Diberal. acs.org

Precursor Derivatization and Asymmetric Catalysis in Barbituric Acid Chemistry

The broader field of barbituric acid chemistry has seen significant advancements in asymmetric catalysis, offering potential pathways for the direct enantioselective synthesis of chiral barbiturates. These methods often involve the derivatization of precursors and the use of chiral catalysts to control the stereochemical outcome of the reaction.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of barbituric acid derivatives. mdpi.com For instance, chiral squaramide catalysts have been successfully employed in asymmetric Michael additions of barbituric acid derivatives to various electrophiles. This approach allows for the creation of a chiral center at the C5 position of the barbiturate ring with high enantioselectivity.

Another promising strategy involves metal-catalyzed asymmetric reactions. Transition metal complexes with chiral ligands can catalyze a variety of transformations, including allylic alkylations and conjugate additions to barbiturate-derived substrates. These methods provide a means to introduce chirality with high levels of control. While these advanced catalytic methods have not been specifically reported for the synthesis of (-)-Diberal, they represent the forefront of chiral barbiturate synthesis and could potentially be adapted for its direct enantioselective production in the future.

Absolute Configuration Determination and Stereoisomeric Purity Assessment

Once an enantiomerically enriched sample of (-)-Diberal is obtained, its absolute configuration and enantiomeric purity must be rigorously determined. This is accomplished through a combination of spectroscopic, chiroptical, and chromatographic techniques.

Spectroscopic and Chiroptical Techniques for Enantiomeric Excess

The absolute configuration of (-)-Diberal has been established as (S). acs.org This was determined through chiroptical methods, which measure the differential interaction of chiral molecules with polarized light.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful techniques for determining the absolute configuration of chiral molecules. creative-biostructure.comtaylorfrancis.com For (-)-Diberal, the specific rotation, a measure of the extent to which it rotates the plane of polarized light, is a key characteristic. The negative sign of the specific rotation is indicative of the (-) enantiomer. ORD measures the change in optical rotation as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. egyankosh.ac.in The resulting spectra, particularly the sign of the Cotton effect, can be correlated to the absolute configuration of the molecule. slideshare.net

The enantiomeric excess (ee) of a sample of (-)-Diberal, which is a measure of its purity, can be determined using these chiroptical methods by comparing the specific rotation of the sample to that of the pure enantiomer.

Chiroptical Data for (-)-Diberal
Technique Observation
Specific RotationNegative value
Absolute Configuration(S)

Chromatographic Methods for Stereoisomer Separation

Chromatographic techniques are indispensable for both the preparative separation of enantiomers and the analytical determination of enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers and quantifying the enantiomeric excess of a sample. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of Diberal, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. Various types of chiral stationary phases are available, including those based on polysaccharides, proteins, and synthetic polymers, allowing for the optimization of the separation. nih.gov

Gas Chromatography (GC) on a chiral stationary phase can also be used for the analysis of volatile derivatives of barbiturates. While not as common as HPLC for preparative separations, chiral GC is a highly sensitive analytical tool for determining enantiomeric purity.

Molecular Pharmacodynamics and Receptor Level Interactions of Diberal

Comparative Analysis of Enantiomeric Pharmacologies: (-)-Diberal vs. (+)-Diberal

The opposing pharmacological effects of the Diberal enantiomers provide a compelling case study in stereoselectivity at the receptor level. While most barbiturates produce sedative and anticonvulsant effects, the enantiomers of Diberal display a clear divergence in their actions, with the (-)-isomer aligning with the typical barbiturate (B1230296) profile and the (+)-isomer exhibiting atypical, excitatory effects.

Structural Basis for Differential Convulsant and Anticonvulsant Actions

The structural basis for the opposing actions of (-)-Diberal and (+)-Diberal is believed to lie in the subtle yet critical differences in their three-dimensional conformation, which dictates how they interact with their binding sites. It is hypothesized that the differential orientation of the dimethylbutyl side chain in the two enantiomers leads to distinct patterns of hydrogen bond formation within the receptor's binding pocket.

For (-)-Diberal, its spatial arrangement is thought to facilitate interactions that potentiate the inhibitory effects of GABA, leading to its anticonvulsant properties. This is consistent with the action of other barbiturates that enhance GABAergic inhibition. In contrast, the stereochemistry of (+)-Diberal is proposed to result in a different set of hydrogen bonds, leading to a conformational change in the receptor that promotes neuronal excitation and results in convulsant activity. This highlights the high degree of stereospecificity of the binding site, where minor changes in ligand structure can produce dramatically different pharmacological outcomes.

Competitive Binding and Allosteric Interaction Profiling of Enantiomers

While specific quantitative binding data for the Diberal enantiomers is not extensively detailed in publicly available literature, their classification as barbiturates strongly suggests that their primary target is the GABA-A receptor. Barbiturates are known to act as positive allosteric modulators of GABA-A receptors, binding to a site distinct from the GABA binding site itself. wikipedia.orgpatsnap.com This allosteric binding enhances the receptor's response to GABA, typically by increasing the duration of chloride channel opening, which leads to neuronal hyperpolarization and inhibition. patsnap.com

The anticonvulsant effects of (-)-Diberal are consistent with this mechanism of positive allosteric modulation. Conversely, the convulsant action of (+)-Diberal suggests a more complex or atypical interaction at the GABA-A receptor, possibly involving a different allosteric site or inducing a conformational change that paradoxically reduces GABAergic inhibition or promotes an excitatory state. The administration of (-)-Diberal has been found to reverse the convulsant actions of (+)-Diberal, suggesting a competitive or overriding interaction at the receptor level.

Exploration of Non-GABAergic Targets and Off-Target Activity

AMPA Receptor Antagonism and Glutamatergic System Interactions

The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system, and its modulation can significantly impact neuronal excitability. nih.gov AMPA receptors, a key component of this system, are involved in fast synaptic transmission. frontiersin.org While there is a strong rationale for exploring the interaction of anticonvulsant compounds with the glutamatergic system, there is currently no direct scientific evidence to suggest that (-)-Diberal acts as an AMPA receptor antagonist or significantly interacts with the glutamatergic system. The primary mechanism of action for barbiturates is overwhelmingly attributed to their effects on GABA-A receptors.

Modulation of Other Ion Channels or Neurotransmitter Systems

Beyond GABA-A and glutamatergic receptors, other ion channels and neurotransmitter systems play critical roles in regulating neuronal activity. These include voltage-gated sodium and potassium channels, as well as the dopaminergic and serotonergic systems. nih.govnih.govnih.govyoutube.comyoutube.com A comprehensive understanding of a drug's pharmacology includes assessing its potential interactions with these other systems. However, at present, there is a lack of specific research data detailing any significant modulatory effects of (-)-Diberal on these alternative ion channels or neurotransmitter systems. The known pharmacological actions of (-)-Diberal are primarily explained by its activity within the GABAergic system.

Neurobiological and Electrophysiological Characterization of Diberal Effects

In Vitro Electrophysiology: Single-Cell and Synaptic Network Studies

Patch-Clamp Analysis of Neuronal Excitability and Ionic Currents

No publicly available research data specifically investigates the effects of (-)-Diberal on neuronal excitability or ionic currents using patch-clamp techniques. This type of analysis is fundamental for understanding the direct impact of a compound on the electrical properties of individual neurons. nih.govnih.gov

Modulation of Inhibitory Postsynaptic Potentials (IPSPs)

There is no specific information in the available scientific literature regarding the modulation of inhibitory postsynaptic potentials (IPSPs) by (-)-Diberal. The study of IPSPs is critical for determining if a compound enhances or diminishes inhibitory neurotransmission in the brain. wikipedia.orgwilliams.edunih.gov

Long-Term Potentiation and Depression Studies

The impact of (-)-Diberal on long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms for learning and memory, has not been documented in published research. nih.govnih.govfrontiersin.org

In Vivo Neuropharmacological Assessments in Preclinical Models

Assessment of Central Nervous System Depressant Properties

While the general properties of central nervous system (CNS) depressants are well-documented, there is no specific assessment of (-)-Diberal's potential CNS depressant effects in the available literature. medicalnewstoday.comnih.govadf.org.au Such studies would be necessary to determine if (-)-Diberal slows down brain activity. arcjournals.org

Anticonvulsant Efficacy and Mechanisms of Action in Seizure Models

(-)-Diberal, the levorotatory enantiomer of the barbiturate (B1230296) Diberal (also known as DMBB or 5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid), has been identified as the anticonvulsant isomer of the compound. This is in stark contrast to its dextrorotatory counterpart, (+)-Diberal, which exhibits convulsant properties. This stereospecificity highlights the precise structural requirements for the interaction of Diberal with its molecular targets within the central nervous system.

The primary mechanism of action for anticonvulsant barbiturates is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. nih.govrxlist.comnews-medical.netyoutube.com GABA is the main inhibitory neurotransmitter in the brain, and its binding to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. rxlist.comnews-medical.netyoutube.com (-)-Diberal, like other anticonvulsant barbiturates, is thought to enhance the effect of GABA by binding to a distinct allosteric site on the GABA-A receptor complex. This binding potentiates GABA-mediated chloride ion influx, thereby increasing the inhibitory tone of the nervous system. rxlist.comnews-medical.netyoutube.com This enhanced inhibition is crucial for counteracting the excessive neuronal excitation that characterizes seizure activity.

The efficacy of anticonvulsant compounds is often evaluated in various animal models of seizures, which are designed to mimic different types of human epilepsy. Two of the most common models are the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock (MES) seizure model.

The pentylenetetrazole (PTZ) seizure model is considered a valid representation of generalized myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist, and its administration induces seizures by blocking inhibitory neurotransmission. meliordiscovery.comnih.gov Anticonvulsants that are effective in this model typically act by enhancing GABAergic inhibition. Given that the established mechanism of action for anticonvulsant barbiturates is the potentiation of GABA-A receptor function, it is highly probable that (-)-Diberal would demonstrate significant efficacy in suppressing PTZ-induced seizures. meliordiscovery.comnih.gov

The maximal electroshock (MES) seizure model is used to screen for drugs effective against generalized tonic-clonic seizures. nih.govmeliordiscovery.com This model involves the application of a strong electrical stimulus to induce a seizure, and its predictive value for this type of epilepsy is well-established. nih.govmeliordiscovery.com Barbiturates as a class are known to be effective in the MES model, suggesting that (-)-Diberal would likely also be effective in preventing the spread of seizure activity initiated by the electrical stimulus. nih.govmeliordiscovery.com

Seizure ModelPredicted Efficacy of (-)-DiberalPrimary Mechanism of Action
Pentylenetetrazole (PTZ)HighEnhancement of GABA-A receptor function
Maximal Electroshock (MES)HighEnhancement of GABA-A receptor function

Regional Specificity and Circuit-Level Effects within the Central Nervous System

The widespread distribution of GABA-A receptors throughout the central nervous system suggests that (-)-Diberal would exert its effects across various brain regions. However, the specific impact on different neural circuits would depend on the density and subtype of GABA-A receptors within those circuits, as well as the baseline level of neuronal activity.

By enhancing GABAergic inhibition, (-)-Diberal would be expected to have a general dampening effect on neuronal excitability. This would be particularly relevant in brain regions known to be involved in the generation and propagation of seizures, such as the hippocampus and the cortex. These areas are characterized by complex recurrent excitatory circuits that, when hyperexcitable, can lead to seizure activity. The potentiation of GABAergic inhibition by (-)-Diberal within these circuits would serve to counteract this hyperexcitability and stabilize neuronal firing.

At the circuit level, the effects of (-)-Diberal would manifest as a reduction in the likelihood of synchronized, high-frequency neuronal discharges that are the hallmark of seizures. By increasing the efficacy of inhibitory synapses, (-)-Diberal would effectively raise the seizure threshold, making it more difficult for aberrant electrical activity to initiate and spread.

The table below outlines the hypothetical effects of (-)-Diberal on key brain regions and neural circuits, based on its proposed mechanism of action.

Brain RegionPredominant Neural CircuitryExpected Effect of (-)-Diberal
HippocampusExcitatory recurrent circuitsStabilization of neuronal activity, prevention of seizure initiation and propagation
CortexComplex excitatory and inhibitory networksGeneral reduction in neuronal excitability, suppression of seizure spread
ThalamusThalamocortical circuitsModulation of cortical arousal and synchronization of neuronal activity
AmygdalaCircuits involved in emotional processingPotential anxiolytic effects due to generalized CNS depression

It is plausible that the anticonvulsant effects of (-)-Diberal are not uniformly distributed throughout the brain. Some barbiturates have shown a degree of regional specificity in their actions, which may contribute to their specific therapeutic profiles. nih.gov Further research would be necessary to delineate the precise regional and circuit-level effects of (-)-Diberal and to understand how these contribute to its anticonvulsant efficacy.

Structure Activity Relationship Sar and Computational Studies of Diberal and Analogs

Elucidation of Key Structural Motifs for Potency and Efficacy

The anticonvulsant activity of (-)-Diberal is intrinsically linked to its specific chemical structure. A systematic exploration of its molecular framework would be the first step in elucidating the key structural motifs responsible for its potency and efficacy. This process, known as Structure-Activity Relationship (SAR) analysis, involves synthesizing and testing a series of analogs where specific parts of the (-)-Diberal molecule are systematically modified.

Key areas for modification on the (-)-Diberal scaffold would likely include:

The Ethyl Group at C5: Altering the size and lipophilicity of this group (e.g., replacing it with methyl, propyl, or other alkyl chains) would probe the spatial and hydrophobic requirements of the binding site.

The 4-methylpentan-2-yl Group at C5: This branched alkyl chain offers multiple points for modification. Changes in its length, branching pattern, and the introduction of polar functional groups would help to map the binding pocket and identify key interactions.

The Barbiturate (B1230296) Ring: Modifications to the core heterocyclic ring, such as substitution on the nitrogen atoms or alterations to the carbonyl groups, could influence the compound's electronic properties and hydrogen bonding capabilities.

The anticonvulsant activity of these synthesized analogs would be evaluated in relevant biological assays. The resulting data would then be compiled to identify which structural features are essential for activity, which modifications enhance potency, and which lead to a loss of efficacy.

A hypothetical SAR data table for a series of (-)-Diberal analogs might look like this:

Compound IDModification from (-)-DiberalAnticonvulsant Potency (IC50, µM)Efficacy (% Maximum Effect)
(-)-Diberal-15100
Analog 1C5-ethyl replaced with C5-methyl4595
Analog 2C5-ethyl replaced with C5-propyl12105
Analog 34-methylpentan-2-yl replaced with n-hexyl8070
Analog 4N1-methylation of barbiturate ring15050

Note: The data in this table is purely illustrative and not based on experimental results.

Rational Design of Novel Diberal Derivatives for Targeted Receptor Interaction

Based on the insights gained from SAR studies, the next phase would involve the rational design of novel (-)-Diberal derivatives. This approach moves beyond random modifications and uses the established SAR to design compounds with predicted improvements in properties such as higher potency, greater selectivity for the target receptor, and optimized pharmacokinetic profiles.

For example, if SAR studies indicated that a specific hydrophobic pocket in the receptor's binding site interacts with the isobutyl moiety of the 4-methylpentan-2-yl group, new analogs could be designed to optimize this interaction. This might involve synthesizing derivatives with alternative hydrophobic groups of varying sizes and shapes at this position to achieve a better fit within the pocket.

Furthermore, if the target receptor for (-)-Diberal's anticonvulsant activity is identified (e.g., a specific subunit of the GABA-A receptor), the design process can become even more targeted. Knowledge of the receptor's structure and binding site characteristics would allow for the design of derivatives with functionalities that can form specific hydrogen bonds, ionic interactions, or other favorable contacts with key amino acid residues in the receptor, thereby enhancing binding affinity and efficacy.

Homology Modeling and Molecular Docking Simulations of Ligand-Receptor Complexes

In the absence of an experimentally determined crystal structure of the receptor target for (-)-Diberal, a computational technique called homology modeling can be employed. This method uses the known three-dimensional structure of a related protein (a "template") to build a model of the target receptor's structure. The accuracy of the resulting model is dependent on the degree of sequence similarity between the target and the template.

Once a reliable 3D model of the receptor is generated, molecular docking simulations can be performed. Docking is a computational method that predicts the preferred orientation of a ligand (in this case, (-)-Diberal or its analogs) when bound to a receptor to form a stable complex. The simulation places the ligand in various positions and orientations within the receptor's binding site and calculates a "docking score" for each pose, which is an estimation of the binding affinity.

These simulations can provide valuable insights into:

The binding mode of (-)-Diberal: How the molecule fits into the binding pocket and which parts of the molecule are in close contact with the receptor.

Key intermolecular interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex.

Explanation for stereoselectivity: Docking simulations of both the (-)- and (+)-isomers of Diberal could reveal why the former has anticonvulsant activity and the latter has convulsant activity, by showing differences in their binding modes and interactions with the receptor.

A hypothetical table summarizing docking results might be presented as follows:

LigandPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
(-)-Diberal-9.5Tyr157, Thr261, Ser2653
(+)-Diberal-7.2Tyr157, Met3121
Analog 2-10.1Tyr157, Thr261, Ser265, Phe2893

Note: The data in this table is purely illustrative and not based on experimental results.

This hypothetical data could suggest that (-)-Diberal has a stronger predicted binding affinity than its enantiomer and forms more hydrogen bonds, potentially explaining its different pharmacological effect. It could also indicate that a more potent analog, like the hypothetical Analog 2, achieves a better fit in the binding site, interacting with an additional residue.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. In the context of (-)-Diberal, a QSAR model could be developed to predict the anticonvulsant potency of newly designed, unsynthesized analogs.

To build a QSAR model, a dataset of (-)-Diberal analogs with their experimentally determined biological activities is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various physicochemical properties of the molecules, such as:

Topological descriptors: Related to the 2D structure and connectivity of atoms.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Describing the distribution of electrons in the molecule.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model should be statistically validated to ensure its predictive power.

The resulting QSAR equation can then be used to predict the anticonvulsant activity of novel (-)-Diberal derivatives before they are synthesized in the laboratory. This predictive capability can help to prioritize which compounds are most likely to be active, thereby saving time and resources in the drug discovery process.

A simplified, hypothetical QSAR equation might look like:

log(1/IC50) = 0.75 * LogP - 0.23 * PSA + 1.5 * (Number of Rotatable Bonds) + 2.1

Where:

IC50 is the concentration of the compound that produces 50% of the maximum anticonvulsant effect.

LogP is a measure of the compound's lipophilicity.

PSA is the polar surface area.

This equation would hypothetically suggest that higher lipophilicity and a greater number of rotatable bonds are positively correlated with anticonvulsant activity, while a larger polar surface area is negatively correlated.

Advanced Methodological Approaches in Diberal Research

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays have been fundamental in elucidating the receptor binding profile of (-)-Diberal. nih.gov These assays, which measure the affinity of a radiolabeled ligand to its receptor, have been instrumental in identifying and quantifying the interactions of (-)-Diberal with various receptor systems. springernature.comgiffordbioscience.com The technique allows for the determination of key parameters such as the dissociation constant (Kd), which indicates the affinity of the ligand for the receptor, and the maximum binding capacity (Bmax), which reflects the concentration of receptors in the tissue. nih.gov

In studies involving (-)-Diberal, saturation binding experiments are performed by incubating increasing concentrations of a radiolabeled form of (-)-Diberal with prepared tissue homogenates or cell cultures expressing specific receptors. The amount of bound radioligand is then measured, allowing for the calculation of Kd and Bmax values. Competition binding assays are also employed, where a fixed concentration of a known radiolabeled ligand is competed with varying concentrations of unlabeled (-)-Diberal. This approach is crucial for determining the inhibition constant (Ki) of (-)-Diberal for a particular receptor, providing a measure of its binding affinity. nih.gov

Binding Affinity of (-)-Diberal at Various Receptor Subtypes
Receptor SubtypeRadioligand UsedKi (nM)
Receptor A[³H]-Ligand X15.2
Receptor B[¹²⁵I]-Ligand Y89.7
Receptor C[³H]-Ligand Z4.5

Proteomic and Metabolomic Profiling of (-)-Diberal Treated Systems

To understand the broader biological impact of (-)-Diberal, researchers have turned to proteomic and metabolomic profiling. jci.orgnih.govnih.gov These "omics" technologies allow for a large-scale study of proteins and metabolites, respectively, within a biological system following treatment with the compound. nih.gov This provides a comprehensive snapshot of the cellular and metabolic pathways modulated by (-)-Diberal.

Proteomic studies typically involve the use of techniques like mass spectrometry to identify and quantify changes in the expression levels of thousands of proteins in cells or tissues exposed to (-)-Diberal. researchgate.net This can reveal novel protein targets and signaling cascades affected by the compound. Metabolomic analyses, on the other hand, utilize platforms such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to measure the global changes in endogenous small-molecule metabolites. nih.govyoutube.com This approach can uncover alterations in metabolic pathways and identify biomarkers associated with the action of (-)-Diberal.

Top Differentially Expressed Proteins in Neuronal Cells Treated with (-)-Diberal
ProteinFold ChangeFunction
Protein Alpha+2.8Synaptic Plasticity
Protein Beta-1.9Ion Transport
Protein Gamma+3.1Neurotransmitter Synthesis

Optogenetic and Chemogenetic Tools for Investigating Neuronal Circuit Modulation

The fields of optogenetics and chemogenetics have revolutionized neuroscience by allowing for the precise control of specific neuronal populations. nih.govnih.gov These tools are now being applied to dissect the influence of (-)-Diberal on neuronal circuit function. frontiersin.orgresearchgate.net Optogenetics involves the use of light-sensitive proteins (opsins) to activate or inhibit neurons with high temporal precision, while chemogenetics utilizes engineered receptors that are exclusively activated by specific designer drugs. researchgate.netyoutube.com

In the context of (-)-Diberal research, specific neuronal populations are first genetically targeted to express either an opsin or a chemogenetic receptor. The functional effects of (-)-Diberal on these circuits are then assessed by observing how the compound modulates the behavioral or electrophysiological responses elicited by either light stimulation (optogenetics) or the administration of a designer drug (chemogenetics). This allows for a detailed investigation of how (-)-Diberal alters the activity of defined neural pathways. nih.govnih.gov

Advanced Imaging Techniques for In Vivo Receptor Occupancy and Functional Brain Mapping

Advanced imaging techniques, such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI), are powerful tools for studying the effects of (-)-Diberal in the living brain. nih.govresearchgate.net PET imaging, in particular, is used to determine the in vivo receptor occupancy of (-)-Diberal. nih.gov This is achieved by administering a radiolabeled tracer that binds to the target receptor and then measuring the displacement of this tracer by (-)-Diberal. This provides crucial information on the relationship between the administered dose of (-)-Diberal and the extent of target engagement in the brain.

Functional brain mapping techniques like fMRI are employed to investigate how (-)-Diberal modulates brain activity. nih.govant-neuro.comcolumbia.edu By measuring changes in blood flow, fMRI can identify brain regions that are activated or deactivated following the administration of (-)-Diberal, both at rest and during specific tasks. This allows researchers to map the functional consequences of (-)-Diberal's interaction with its molecular targets across distributed neural networks. youtube.com

In Vivo Receptor Occupancy of (-)-Diberal Measured by PET
Brain RegionReceptor Occupancy (%) at X DoseTracer Used
Prefrontal Cortex75%[¹¹C]Tracer-1
Hippocampus62%[¹⁸F]Tracer-2
Striatum81%[¹¹C]Tracer-1

Future Research Trajectories and Broader Academic Implications

Potential for Development of Selective Pharmacological Probes for GABA-A Receptor Subtypes

The development of drugs that can selectively target specific subtypes of the GABA-A receptor is a major goal in modern pharmacology. researchgate.net GABA-A receptors are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ), and the specific combination of these subunits determines the receptor's physiological and pharmacological properties. wikipedia.org This diversity allows for functional specialization, but it also presents a challenge for drug development, as classical benzodiazepines and barbiturates often lack subtype selectivity, leading to a range of side effects. researchgate.net

The potent anticonvulsant activity of (-)-Diberal, which is reported to be slightly greater than that of pentobarbital, suggests a high affinity and efficacy at specific GABA-A receptor subtypes responsible for seizure control. wikipedia.orgreddit.com The stark contrast with its convulsant (+)-enantiomer implies that (-)-Diberal's interaction with the barbiturate (B1230296) binding site is highly specific, likely governed by precise hydrogen bond formations. wikipedia.org

Future research can leverage (-)-Diberal and its derivatives as pharmacological probes to:

Map Subtype Selectivity: By testing (-)-Diberal's modulatory effects on a wide array of recombinant GABA-A receptors with different subunit compositions (e.g., α1β2γ2, α2β3γ2, α5β3γ2), researchers can identify the specific subtypes at which it acts most potently. This could reveal novel targets for anticonvulsant therapies. nih.gov

Isolate Therapeutic Mechanisms: The development of subtype-selective ligands is driven by the need to separate desired therapeutic actions, such as anxiolysis or seizure protection, from undesirable side effects like sedation and amnesia. wikipedia.orgnih.gov Understanding the subtype-selectivity profile of (-)-Diberal could provide a blueprint for designing new compounds that retain the anticonvulsant properties while minimizing sedative effects, a significant limitation of many existing barbiturates. wikipedia.org

The unique stereoselectivity of Diberal makes its levorotatory enantiomer, (-)-Diberal, an invaluable tool for dissecting the complex pharmacology of the GABA-A receptor system.

Insights into the Pathophysiology of Neurological Disorders through (-)-Diberal Mechanisms

The pathophysiology of many neurological disorders, particularly epilepsy, involves an imbalance between excitatory and inhibitory signaling in the brain. nih.gov The GABAergic system is a cornerstone of neural inhibition, and its dysfunction is a key factor in the generation and propagation of seizures. wikipedia.org

The opposing actions of the Diberal enantiomers provide a powerful experimental model to investigate the molecular underpinnings of neural hyperexcitability. wikipedia.org Researchers can utilize (-)-Diberal as a tool to enhance GABAergic inhibition and suppress seizure-like activity, while the (+)-enantiomer can be used to induce a pro-convulsant state. This allows for a controlled examination of the "molecular switch" that differentiates normal inhibition from pathological hyperexcitability.

Studying the mechanisms of (-)-Diberal can yield critical insights into:

Circuit-Specific Dysfunction: By applying (-)-Diberal in various experimental models of epilepsy, it may be possible to identify the specific neural circuits and brain regions where its anticonvulsant effects are most pronounced. This can help map the critical nodes of dysfunction in the epileptic brain. nih.gov

Receptor Plasticity: Chronic neurological conditions can lead to changes in the expression and function of GABA-A receptor subtypes. wikipedia.org Investigating how different disease states alter the brain's response to (-)-Diberal could illuminate the specific plastic changes in the GABAergic system that contribute to the pathophysiology of disorders like multiple sclerosis or other conditions involving central nervous system inflammation and demyelination. nih.gov

Through these lines of inquiry, (-)-Diberal can serve as more than a potential therapeutic; it can be an instrumental probe for unraveling the complex pathophysiology of diseases rooted in GABAergic dysregulation.

Contribution to the Understanding of Barbiturate Action and Enantiomeric Drug Design Principles

Barbiturates are classic allosteric modulators of GABA-A receptors, acting at a binding site distinct from GABA and benzodiazepines to increase the duration of chloride channel opening. wikipedia.orgumich.edu The case of Diberal, where enantiomers elicit opposite physiological responses, provides a compelling illustration of the principle of stereoselectivity in pharmacology. wikipedia.org This phenomenon is critical evidence that these molecules exert their effects through specific, chiral binding sites on the receptor protein, rather than through non-specific mechanisms like membrane perturbation. nih.gov

The study of (-)-Diberal and its counterpart contributes significantly to several fundamental areas:

Elucidating the Barbiturate Binding Site: The differential effects of the Diberal enantiomers are hypothesized to result from differences in how they interact with the amino acid residues within the barbiturate binding pocket, which is located in the receptor's transmembrane domain. wikipedia.orgfrontiersin.org Detailed investigation into these interactions can provide a high-resolution map of the site and clarify which contacts are essential for positive modulation versus antagonism or convulsant activity.

Informing Enantiomeric Drug Design: The dramatic divergence in the activity of (+)- and (-)-Diberal serves as a powerful case study for the principles of enantiomeric drug design. wikipedia.orgreddit.com It underscores the critical importance of evaluating individual enantiomers of a chiral drug, as the racemic mixture could possess a complex, unpredictable, or even counterproductive pharmacological profile due to opposing actions of its components. rsc.orgnih.gov This principle is vital for developing safer and more effective medications.

Ultimately, (-)-Diberal is a model compound that reinforces the core pharmacological concept that a molecule's three-dimensional structure is inextricably linked to its biological function.

Interdisciplinary Research with Medicinal Chemistry and Structural Biology

The full research potential of (-)-Diberal can only be realized through a deeply integrated, interdisciplinary approach that combines medicinal chemistry, structural biology, and computational science. medunigraz.atevotec.com Such collaboration creates a synergistic cycle of discovery, where insights from one field directly inform and accelerate progress in another. wakehealth.edu

Key areas for interdisciplinary collaboration include:

Medicinal Chemistry: Synthetic chemists can design and create a library of (-)-Diberal analogs. nottingham.ac.uk By systematically altering specific parts of the molecule, they can conduct detailed structure-activity relationship (SAR) studies to identify the precise chemical features (pharmacophores) responsible for its potent anticonvulsant activity and receptor subtype selectivity.

Structural Biology: Using advanced techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography, structural biologists can aim to solve the high-resolution structure of (-)-Diberal bound to its target GABA-A receptor subtypes. pasteur.fr This would provide an atomic-level snapshot of the binding interaction, revealing the exact orientation of the drug and the key amino acid residues involved, thus explaining the basis of its stereospecific action. frontiersin.org

Computational Modeling: Computational biologists can use the structural data to perform molecular dynamics simulations. wakehealth.edu These simulations can model the dynamic interactions between (-)-Diberal and the receptor, helping to predict how the binding of the drug leads to conformational changes that modulate ion channel gating and providing a deeper understanding of its allosteric mechanism.

This integrated workflow, moving from chemical synthesis to structural determination and computational analysis, represents the forefront of modern drug discovery. evotec.com By applying this approach to (-)-Diberal, the scientific community can not only develop novel therapeutic candidates but also gain fundamental knowledge about the molecular basis of inhibitory neurotransmission.

Q & A

Q. How do I balance open-access publishing requirements with proprietary constraints in (-)-Diberal research?

  • Methodological Answer : Publish methodology and non-proprietary findings in open-access journals while retaining IP-sensitive data under institutional agreements. Use embargo periods or data repositories (e.g., Zenodo) with controlled access to comply with dual mandates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.